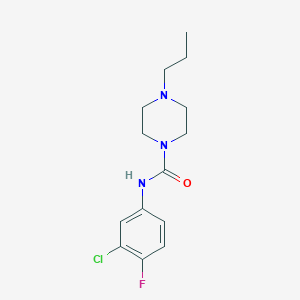![molecular formula C16H20N4O4S B5365465 methyl 4-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5365465.png)
methyl 4-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate, also known as MPSP, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
The mechanism of action of methyl 4-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in various cellular processes. The compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a role in cell signaling pathways. This compound has also been shown to inhibit the activity of certain phosphatases, which are enzymes that play a role in the regulation of cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. The compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. This compound has also been shown to reduce inflammation in animal models of inflammation. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurological disorders.
実験室実験の利点と制限
Methyl 4-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate has several advantages for laboratory experiments, including its high potency and selectivity for certain enzymes. The compound is also relatively easy to synthesize and can be modified to produce analogs with different properties. However, this compound has several limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on methyl 4-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate. One potential direction is to study the compound's potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Another direction is to study the compound's mechanism of action in more detail to better understand its effects on cellular processes. Additionally, further studies are needed to determine the safety and potential toxicity of this compound.
合成法
The synthesis of methyl 4-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate has been achieved using various methods, including the reaction of 4-(phenylsulfonyl)piperazine with 1H-pyrazole-3-carboxylic acid in the presence of a catalyst. Another method involves the reaction of 4-(phenylsulfonyl)piperazine with 1H-pyrazole-3-carboxylic acid methyl ester in the presence of a base. The synthesis of this compound has also been achieved using other methods, including the reaction of 4-(phenylsulfonyl)piperazine with 1H-pyrazole-3-carboxylic acid chloride in the presence of a base.
科学的研究の応用
Methyl 4-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate has been studied for its potential applications in scientific research, particularly in the field of pharmacology. The compound has been shown to have potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. This compound has also been studied for its potential use as a tool for studying the function of certain proteins in the body.
特性
IUPAC Name |
methyl 4-[[4-(benzenesulfonyl)piperazin-1-yl]methyl]-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-24-16(21)15-13(11-17-18-15)12-19-7-9-20(10-8-19)25(22,23)14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMSSCVJEDOWSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NN1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

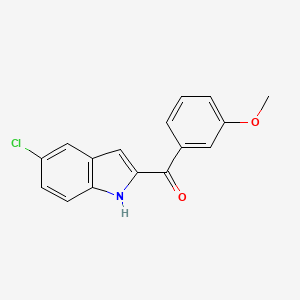
![N-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B5365405.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5365407.png)
![N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide](/img/structure/B5365419.png)
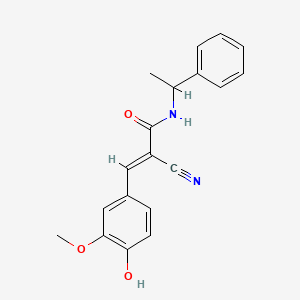
![N-[1-(4-methoxyphenyl)ethyl]-2,5-dimethyl-3-furamide](/img/structure/B5365426.png)
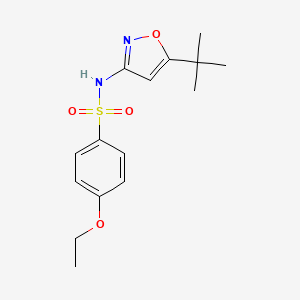
![N-(tert-butyl)-2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5365440.png)
![4-fluoro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5365446.png)
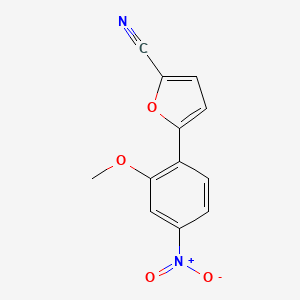
![4-[(4-butylbenzoyl)amino]benzoic acid](/img/structure/B5365456.png)
![N~3~-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N~1~,N~3~-dimethyl-beta-alaninamide](/img/structure/B5365461.png)
![1'-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5365478.png)
